molecular formula C15H19ClN4O2 B2604468 N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride CAS No. 1216481-77-4

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

Cat. No.: B2604468
CAS No.: 1216481-77-4
M. Wt: 322.79
InChI Key: PRWQDWMKLRJXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a tetrahydropyrido ring and substituted with a 2,4-dimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a pyrimidine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization or chromatographic techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of nucleotides and ultimately leading to cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a tetrahydropyrido ring fused with the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.ClH/c1-20-11-3-4-13(14(7-11)21-2)19-15-17-9-10-8-16-6-5-12(10)18-15;/h3-4,7,9,16H,5-6,8H2,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZQXMJDMBXTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=C3CNCCC3=N2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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